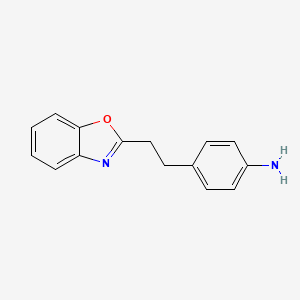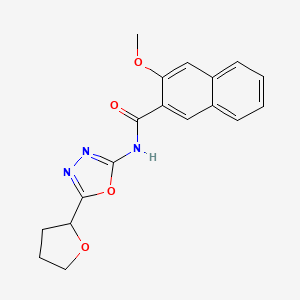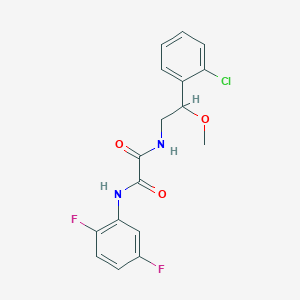![molecular formula C10H15Br B2923120 (1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane CAS No. 2550997-20-9](/img/structure/B2923120.png)
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane is a chemical compound with the molecular formula C~9~H~11~NO~2~ . It falls within the class of tricyclic compounds and exhibits intriguing structural features. The compound’s systematic IUPAC name is (1S,2S,6R,7R)-4-Azatricyclo[5.2.1.02,6]decane-3,5-dione .
Scientific Research Applications
Synthesis and Reactions of Strained Hydrocarbons
One area of application involves the synthesis and reactions of strained hydrocarbons, such as tetracyclo[3.3.1.13,7.01..3]decane derivatives, which are highly reactive towards free radical and electrophilic reagents. These compounds can homopolymerize to form thermally resistant materials and spontaneously copolymerize with oxygen, indicating potential applications in polymer science and materials engineering (Pincock et al., 1972).
Novel Isomers and Molecular Rearrangements
Research has also been conducted on novel isomers of diheterotricyclodecanes, such as 2,6-Dioxatricyclo[3.3.2.03,7]decane, highlighting the versatility of these compounds in organic synthesis through molecular rearrangement and neighboring group participation. This showcases their utility in generating complex molecular architectures for various chemical studies (Buchs & Ganter, 1980).
Chiral Molecules and CD Spectroscopic Study
The synthesis of enantiomerically pure chiral molecules, such as C2-symmetric 2-oxaadamantane-4,8-dione, from brominated precursors through molecular rearrangement highlights the application in the study of chiral compounds. The investigation of their properties, such as the Cotton effect in circular dichroism spectra, underscores the importance of these studies in understanding the stereochemistry and optical properties of organic compounds (Žilinskas et al., 2005).
Liquid Crystalline Dendrimeric Polymers
The synthesis and characterization of compounds like 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)decane derivatives point towards applications in the development of thermotropic nematic liquid crystalline materials. This research has implications for advanced materials with specific thermal and optical properties, indicating potential uses in displays, sensors, and other technologies (Percec & Kawasumi, 1992).
Mechanism of Action
Result of Action
The molecular and cellular effects of EN300-27114522’s action are currently unknown . The effects would depend on the compound’s specific targets and the biochemical pathways it affects. These could potentially include changes in cellular signaling, gene expression, or metabolic activity.
Action Environment
The action, efficacy, and stability of EN300-27114522 can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s activity could potentially be affected by the presence of certain ions or biomolecules in its environment.
properties
IUPAC Name |
(1S,2S,3R,6R,7R)-3-bromotricyclo[5.2.1.02,6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2/t6-,7+,8-,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNEQMMBMJMHA-ZOZBQHSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2[C@@H](CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

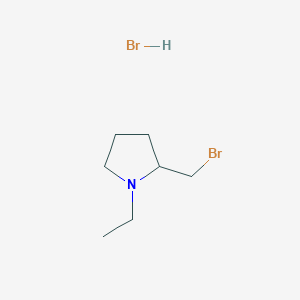
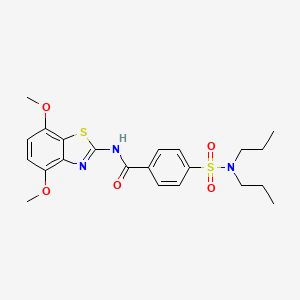
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2923040.png)

![N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2923042.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923046.png)

![8-(2,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2923049.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2923053.png)

